2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenoxy group, a phenylthio group, and a tetrahydropyran ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a phenol group to form the fluorophenoxy intermediate.
Synthesis of the Phenylthio-Tetrahydropyran Intermediate:
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the phenylthio-tetrahydropyran intermediate through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the fluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylthio group can form interactions with sulfur-containing amino acids. The tetrahydropyran ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-(2-chlorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)ethyl)acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds. The combination of the phenylthio group and the tetrahydropyran ring further distinguishes it by providing a balance of hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)26-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZDPZTRDHRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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